molecular formula C23H33NO4 B1624656 Progesterone 3-(O-carboxymethyl)oxime CAS No. 50909-89-2

Progesterone 3-(O-carboxymethyl)oxime

Cat. No.: B1624656
CAS No.: 50909-89-2
M. Wt: 387.5 g/mol
InChI Key: PPELYUTTZHLIAZ-QYEPVNHZSA-N
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Description

Progesterone 3-(O-carboxymethyl)oxime is a synthetic derivative of progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is known for its improved pharmacokinetic properties compared to progesterone, including better water solubility and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Progesterone 3-(O-carboxymethyl)oxime can be synthesized by reacting progesterone with hydroxylamine to form the oxime derivative, followed by carboxymethylation. The reaction typically involves the use of chloroform as a solvent, and the product is purified through recrystallization .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Progesterone 3-(O-carboxymethyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its significantly improved water solubility and metabolic stability compared to progesterone. These properties make it a more effective prodrug, potentially offering better therapeutic outcomes .

Properties

IUPAC Name

2-[(Z)-[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c1-14(25)18-6-7-19-17-5-4-15-12-16(24-28-13-21(26)27)8-10-22(15,2)20(17)9-11-23(18,19)3/h12,17-20H,4-11,13H2,1-3H3,(H,26,27)/b24-16-/t17-,18+,19-,20-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPELYUTTZHLIAZ-HZZOJEDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50909-89-2, 58116-38-4
Record name Progesterone 3-0-carboxymethyloxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [[[(3Z)-20-Oxopregn-4-en-3-ylidene]amino]oxy]acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS2K5D98A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Progesterone 3-(O-carboxymethyl)oxime
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Customer
Q & A

A: While P-3-CMO itself doesn't directly elicit biological responses like progesterone, it acts as a valuable tool for studying progesterone's mechanisms. It effectively binds to progesterone receptors, competing with natural progesterone for these binding sites. This characteristic makes it useful in various techniques, including immunoassays and fluorescence imaging, to investigate progesterone receptor distribution and function. [, , , ]

A: The structure of P-3-CMO is specifically designed to facilitate its use in research and diagnostics. The carboxymethyl oxime group at the 3-position allows for easy conjugation to various molecules like proteins (e.g., bovine serum albumin) or enzymes (e.g., horseradish peroxidase). These conjugates are then utilized in immunoassays, fluorescence imaging, and other techniques to detect and quantify progesterone or progesterone receptors. [, , , , , , , ]

A: Research indicates that the site of conjugation on P-3-CMO significantly impacts the sensitivity of immunoassays. For instance, studies comparing progesterone-horseradish peroxidase (HRP) tracers conjugated at either the C-3 position (A-ring) or the C-11 position (C-ring) revealed that the C-3 conjugate (P-3-CMO-HRP) demonstrated superior competition with progesterone for binding to monoclonal anti-progesterone antibodies. This suggests that conjugating at the C-3 position may lead to more sensitive assays. []

A: P-3-CMO is crucial in creating highly sensitive enzyme-linked immunosorbent assays (ELISAs) for progesterone detection. By conjugating P-3-CMO to enzymes like horseradish peroxidase, researchers have developed assays with detection limits as low as 0.04 pg/mL. These assays utilize the specific binding of P-3-CMO to anti-progesterone antibodies, enabling accurate and sensitive quantification of progesterone in various matrices like milk. [, ]

ANone: P-3-CMO plays a key role in developing magnetic particle-based enzyme-linked immunosorbent assays (ELISAs) for progesterone. These assays offer several advantages over traditional ELISAs, including:

  • Enhanced Sensitivity: Achieving lower detection limits for progesterone, reaching 0.04 ng/mL in buffer and 0.09 ng/mL in milk. []
  • Simplified Operation: The use of magnetic particles allows for easy separation and washing steps, making the assay procedure more efficient. []
  • Potential for Automation: Magnetic particle-based assays are amenable to automation, offering potential for high-throughput analysis. []

ANone: Yes, P-3-CMO conjugated to fluorescent tags, such as fluorescein isothiocyanate (FITC), enables the visualization and study of progesterone receptors in specific cell types. This method has been used to:

  • Identify progesterone receptor-expressing cells in the rat thymus, specifically within epithelial cells. []
  • Investigate the correlation between the proportion of stallion spermatozoa displaying exposed progesterone receptors and stallion fertility. []
  • Visualize the presence of progesterone receptors on the surface of mouse oocytes. []

A: Absolutely. P-3-CMO serves as a valuable tool beyond immunoassays. One notable application is in developing fluorescence polarization immunoassays (FPIAs) for progesterone measurement. In this context, P-3-CMO is conjugated to fluorescent labels, and the resulting tracer is pre-mixed with anti-progesterone antibodies. This mixture forms the basis of a one-step FPIA, offering a rapid and homogeneous method for progesterone quantification without the need for separation steps. []

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